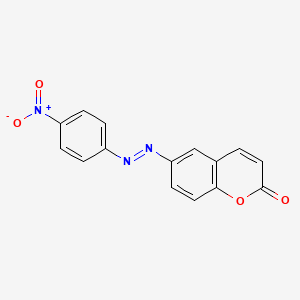

Coumarine, 6-(4-nitrophenylazo)-

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(4-nitrophenyl)diazenyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4/c19-15-8-1-10-9-12(4-7-14(10)22-15)17-16-11-2-5-13(6-3-11)18(20)21/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNYCWAMQINJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801041291 | |

| Record name | 2H-1-Benzopyran-2-one, 6-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801041291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424817-86-7 | |

| Record name | 2H-1-Benzopyran-2-one, 6-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801041291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for Coumarine, 6 4 Nitrophenylazo

Optimized Synthetic Routes for the Azo Coupling Reaction

The cornerstone of synthesizing "Coumarine, 6-(4-nitrophenylazo)-" is the azo coupling reaction. This process involves the reaction of a diazonium salt with a coupling agent, in this case, a coumarin (B35378) scaffold. upb.rowikipedia.org The standard procedure is a two-step process: the formation of the diazonium salt, followed by the coupling reaction with the coumarin moiety. upb.ro

Mechanistic Considerations in Azo Bond Formation

The azo coupling reaction is a classic example of an electrophilic aromatic substitution. wikipedia.org In this reaction, the aryldiazonium cation, derived from 4-nitroaniline (B120555), acts as the electrophile. This electrophile attacks the electron-rich coumarin ring, which serves as the nucleophile, to form the azo compound. wikipedia.orgyoutube.com

The pH of the reaction medium is a critical parameter. The diazotization of the primary aromatic amine (4-nitroaniline) is typically carried out in a strongly acidic medium to ensure the formation and stability of the diazonium salt. youtube.com However, the subsequent coupling reaction requires a mildly acidic to neutral or slightly alkaline medium. upb.roorganic-chemistry.org This is because a highly acidic environment would protonate the coupling agent (the coumarin derivative), deactivating it towards electrophilic attack. Conversely, a pH that is too high can lead to the conversion of the diazonium ion to a diazohydroxide or diazotate ion, which are less electrophilic. youtube.com For coupling with phenols or phenol-like structures such as hydroxycoumarins, a slightly alkaline condition (pH 8.5-9) is often employed to enhance the nucleophilicity of the coupling component by converting it to the more reactive phenoxide form. upb.royoutube.com

The position of the azo coupling on the coumarin ring is directed by the existing substituents. In unsubstituted coumarin, the coupling typically occurs at positions with high electron density. nih.gov For the synthesis of "Coumarine, 6-(4-nitrophenylazo)-", a coumarin precursor that directs the substitution to the 6-position is required, such as 6-aminocoumarin or 6-hydroxycoumarin.

Exploration of Novel Catalytic Systems for Enhanced Yield and Selectivity

While the traditional azo coupling reaction is well-established, research has explored novel catalytic systems to improve reaction efficiency, yield, and selectivity, and to align with the principles of green chemistry.

One notable advancement is the use of heterogeneous acid catalysts, such as the cation-exchange resin Amberlyst-15, for the diazotization step. nih.govnih.gov This approach offers several advantages over traditional methods that use strong mineral acids. These benefits include milder reaction conditions, improved yields, simpler product isolation, a reduction in by-products, and the ability to recycle the catalyst. nih.gov In one study, Amberlyst-15 was used to catalyze the diazotization of 4-nitroaniline, which was then coupled with coumarin, resulting in a high yield of the corresponding azo dye. nih.gov

Transition metal catalysts have also been investigated for the synthesis of azoarenes through methods like metal-mediated nitrene coupling. rsc.org While this is a broader strategy for azo compound synthesis, it represents an alternative to the classical diazonium coupling and could potentially be adapted for specific azo-coumarin derivatives. These catalytic methods often use more sustainable reagents and can reduce the generation of toxic waste. rsc.org

The following table summarizes a comparison between conventional and a green-catalyst-assisted synthesis for a similar azo-coumarin dye.

| Parameter | Conventional Method nih.gov | Amberlyst-15 Catalyzed Method nih.gov |

| Catalyst | Strong mineral acids (e.g., HCl, H2SO4) | Amberlyst-15 (heterogeneous acid catalyst) |

| Reaction Conditions | Strongly acidic, low temperatures (0-5 °C) | Mildly acidic, ice bath |

| By-products | Multiple by-products observed | Reduced by-products |

| Yield | Moderate | 87% |

| Purification | Often complex | Easier recrystallization |

| Catalyst Recyclability | Not applicable | Recyclable up to four times |

Precursor Synthesis and Derivatization Approaches

The successful synthesis of "Coumarine, 6-(4-nitrophenylazo)-" is heavily reliant on the efficient preparation of its key precursors: the substituted coumarin scaffold and the nitrophenyl diazonium salt.

Synthesis of Substituted Coumarin Scaffolds

Coumarin and its derivatives can be synthesized through various established methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, Wittig reaction, and Claisen rearrangement. nih.govresearchgate.net The choice of method depends on the desired substitution pattern.

For the target molecule, a coumarin substituted at the 6-position is necessary. A common strategy involves the nitration of a parent coumarin, followed by reduction to the corresponding aminocoumarin. researchgate.netnih.gov For instance, 6-nitrocoumarin can be synthesized by nitrating coumarin with fuming nitric acid. prepchem.com Subsequent reduction of the nitro group, for example using tin(II) chloride or catalytic hydrogenation, yields 6-aminocoumarin, a key intermediate that can be diazotized or used as a coupling component. nih.gov Alternatively, a precursor like 7-hydroxy-4-methylcoumarin can be used, where coupling occurs at the activated 6-position. researchgate.net

The synthesis of substituted coumarins can also be achieved through multi-component reactions, which are often more efficient and atom-economical. ijrbat.in

Preparation of Nitrophenyl Diazonium Salts

The second crucial precursor is the 4-nitrophenyl diazonium salt. This is typically prepared through the diazotization of 4-nitroaniline. stuba.skbyjus.com The standard procedure involves dissolving 4-nitroaniline in a mineral acid, such as hydrochloric or sulfuric acid, and then treating the solution with an aqueous solution of sodium nitrite (B80452) at a low temperature (typically 0–5 °C). upb.rostuba.sk

The reaction must be kept cold to prevent the highly unstable diazonium salt from decomposing, which would lead to the evolution of nitrogen gas and the formation of 4-nitrophenol. stuba.skbyjus.com The resulting diazonium salt solution is generally used immediately in the subsequent coupling reaction without isolation. upb.robyjus.com

The general reaction for the diazotization of 4-nitroaniline is as follows: C₆H₄(NO₂)NH₂ + NaNO₂ + 2HCl → C₆H₄(NO₂)N₂⁺Cl⁻ + NaCl + 2H₂O

Green Chemistry Principles in the Synthesis of Azo-Coumarin Derivatives

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of coumarin derivatives and azo dyes to minimize environmental impact. eurekalert.orgeurekaselect.com These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction work-ups. researchgate.net

For the synthesis of azo-coumarins, several green methodologies have been explored:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of coumarin derivatives compared to conventional heating methods. researchgate.netanalis.com.my This technique can be applied to steps like the Knoevenagel condensation for forming the coumarin ring. analis.com.my

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote reactions, such as the Knoevenagel condensation, to produce coumarins under milder conditions and often in higher yields. nih.gov

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of green synthesis. eurekalert.orgeurekaselect.com For example, Knoevenagel condensation for coumarin synthesis has been successfully carried out in water. nih.gov

Heterogeneous Catalysis: As mentioned earlier, the use of recyclable solid acid catalysts like Amberlyst-15 for diazotization avoids the need for strong, corrosive mineral acids and simplifies catalyst separation. nih.govnih.gov

The following table highlights the advantages of microwave-assisted synthesis over conventional methods for a related coumarin synthesis. analis.com.my

| Reaction Step | Method | Reaction Time | Yield |

| Knoevenagel Condensation | Conventional Reflux | 8-18 hours | 56-79% |

| Microwave Irradiation | 8-17 minutes | 74-85% | |

| Hydrolysis | Conventional Reflux | 6 hours | 76-85% |

| Microwave Irradiation | 6 minutes | 82-94% |

By integrating these green chemistry principles, the synthesis of "Coumarine, 6-(4-nitrophenylazo)-" and other azo-coumarin derivatives can be made more sustainable, efficient, and environmentally benign.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, aiming to minimize waste and simplify operational procedures. organic-chemistry.org For the synthesis of azo dyes, solid-state reactions performed by grinding the reactants together represent a promising solvent-free alternative to traditional solution-phase chemistry. icrc.ac.ir

One innovative approach involves the diazotization and coupling reactions carried out by grinding the components in the presence of a solid acid catalyst. icrc.ac.ir This method avoids the use of bulk, often toxic, solvents and strong inorganic acids. In a typical procedure applicable to the synthesis of Coumarine, 6-(4-nitrophenylazo)-, the aniline (B41778) derivative (4-nitroaniline), sodium nitrite, the coupling agent (coumarin), and a solid acid catalyst like p-toluenesulfonic acid (p-TsA) are ground together in a mortar at low temperatures (e.g., 0 °C). icrc.ac.ir This mechanical grinding facilitates the reaction between the solid components, leading to the formation of the corresponding azo dye in good yields. icrc.ac.ir The primary advantages of this grinding method include the complete avoidance of hazardous solvents, simplified product isolation, and potentially shorter reaction times compared to conventional methods. icrc.ac.ir

While the synthesis of coumarin derivatives themselves can be achieved under solvent-free conditions using techniques like the Pechmann or Knoevenagel condensation reactions, often aided by microwave irradiation, the formation of the specific azo linkage in Coumarine, 6-(4-nitrophenylazo)- benefits more directly from solvent-free diazotization and coupling protocols. organic-chemistry.orgresearchgate.netnih.govmdpi.com

| Reactants | Catalyst | Conditions | Yield | Reference |

| Aniline Derivatives, Electron-donor compounds, Sodium Nitrite | p-Toluenesulfonic acid (p-TsA) | Grinding, 0 °C | 50-80% | icrc.ac.ir |

This table summarizes a general solvent-free method applicable for the synthesis of various azo dyes, including potentially Coumarine, 6-(4-nitrophenylazo)-.

Utilization of Sustainable Catalysts

The move towards sustainable chemical synthesis has spurred the development and use of recyclable and environmentally friendly catalysts. In the context of synthesizing Coumarine, 6-(4-nitrophenylazo)-, the focus has been on replacing corrosive and hazardous mineral acids used in the diazotization step. nih.gov

A notable advancement is the use of solid acid catalysts, such as cation-exchange resins like Amberlyst-15. nih.govresearchgate.net Amberlyst-15 can effectively catalyze the diazotization of 4-nitroaniline in an aqueous medium, replacing traditional strong acids like hydrochloric or sulfuric acid. nih.gov The process involves stirring the 4-nitroaniline with the Amberlyst-15 resin in water, followed by the addition of sodium nitrite to form the diazonium salt. nih.gov This salt is then coupled with coumarin to yield the final azo dye. nih.gov

The key benefits of using a catalyst like Amberlyst-15 include:

Reduced Environmental Impact : It avoids the use of harmful and corrosive strong acids. nih.gov

Enhanced Selectivity : The solid catalyst can lead to higher selectivity and reduce the formation of by-products. nih.gov

Recyclability : The catalyst can be easily recovered by simple filtration after the reaction and can be reused multiple times without a significant loss of activity. nih.gov

Simplified Work-up : The ease of separating the catalyst simplifies the purification process of the desired product. nih.gov

Other heterogeneous solid acid catalysts, such as sulfated tin oxide or zeolite β, have proven effective in related coumarin syntheses like the Pechmann condensation, highlighting a broader trend towards using recoverable solid catalysts in heterocyclic chemistry. nih.govresearchgate.netresearchgate.net While not directly reported for the azo coupling step, their success in similar acid-catalyzed reactions suggests potential applicability.

| Amine | Coupling Component | Catalyst | Solvent | Key Advantages | Reference |

| 4-Nitroaniline | Coumarin | Amberlyst-15 (cation exchange resin) | Water | Eco-friendly, recyclable catalyst, avoids strong acids, simple product isolation. | nih.gov |

This table highlights the use of a sustainable catalyst for the synthesis of an azocoumarin dye.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger academic or pilot scale introduces several challenges that require careful process optimization. For the synthesis of Coumarine, 6-(4-nitrophenylazo)-, key considerations revolve around managing reaction parameters, ensuring safety, and maximizing efficiency and purity.

Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature (0–5 °C) is critical to prevent decomposition of the salt and the formation of unwanted by-products, such as phenols. nih.govicrc.ac.ir On a larger scale, efficient heat dissipation becomes crucial. This requires the use of appropriately sized reaction vessels with effective cooling systems (e.g., ice-salt baths or cryostats) and potentially slower, controlled addition of reagents.

Reagent Addition: The gradual addition of sodium nitrite solution during diazotization is essential to control the reaction rate and temperature. nih.gov Similarly, the controlled addition of the diazonium salt solution to the alkaline coumarin solution helps maintain the optimal pH for the coupling reaction and ensures a homogenous reaction mixture. upb.ro Automating the addition process using syringe pumps can improve reproducibility and safety on a larger scale.

Catalyst and Solvent Choice: For scale-up, the use of sustainable and recyclable catalysts like Amberlyst-15 offers significant advantages. nih.gov It simplifies the purification process by allowing for easy filtration, which is more efficient than performing extractions to remove soluble acids. nih.gov This reduces solvent consumption and waste generation, making the process more economical and environmentally friendly. Likewise, solvent-free methods, such as grinding, are highly attractive for scale-up as they drastically reduce the volume of material to be processed and purified, although ensuring homogenous mixing and temperature control in a large-scale grinding process can be challenging. icrc.ac.ir

Purification: The purification of the final product, Coumarine, 6-(4-nitrophenylazo)-, often involves filtration of the crude precipitate, followed by washing to remove unreacted starting materials and salts. upb.ro Recrystallization from a suitable solvent is typically required to achieve high purity. chemmethod.com Optimizing the recrystallization solvent system and procedure is a key step in process development for scale-up to maximize yield and purity while minimizing solvent use. The choice of solvent for recrystallization (e.g., benzene, ethanol) needs to be carefully considered based on solubility, safety, and environmental impact. chemmethod.comrroij.com

Process Monitoring: Implementing analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress is vital. chemmethod.comrdd.edu.iq This allows for the determination of the optimal reaction time and ensures the complete consumption of starting materials, which can simplify the final purification.

By carefully considering these factors, the academic synthesis of Coumarine, 6-(4-nitrophenylazo)- can be optimized for larger scales, leading to a more efficient, safer, and sustainable process.

Advanced Spectroscopic Elucidation and Photophysical Phenomena of Coumarine, 6 4 Nitrophenylazo

Advanced Vibrational Spectroscopy

Deconvolution of Infrared and Raman Spectral Bands for Structural Insight

The infrared and Raman spectra of "Coumarin, 6-(4-nitrophenylazo)-" are complex, arising from the superposition of vibrational modes from the coumarin (B35378) nucleus, the phenylazo linker, and the nitro-substituted phenyl ring. Deconvolution of these spectral bands is essential for assigning specific vibrations to their corresponding structural components. Computational methods, such as Density Functional Theory (DFT), are often employed to aid in the assignment of these complex spectra ijres.orgresearchgate.netresearchgate.net.

The coumarin moiety is characterized by several key vibrational modes. The lactone carbonyl (C=O) stretching vibration typically appears as a strong band in the IR spectrum, expected in the range of 1700-1750 cm⁻¹ ijres.org. The exact position is sensitive to the electronic effects of substituents on the coumarin ring. The C=C stretching vibrations of the pyrone and benzene rings of the coumarin system are expected to produce a series of bands in the 1450-1650 cm⁻¹ region ias.ac.in. C-H stretching vibrations of the aromatic rings are anticipated in the 3000-3100 cm⁻¹ region ijres.org.

The 4-nitrophenylazo portion of the molecule contributes its own characteristic vibrations. The azo group (-N=N-) stretching vibration is a key feature, typically observed in the Raman spectrum in the 1380-1450 cm⁻¹ range researchgate.net. This band's intensity and position can be influenced by the electronic nature of the attached aromatic rings researchgate.net. The nitro group (NO₂) gives rise to symmetric and asymmetric stretching vibrations, which are expected to appear as strong bands in the IR spectrum, typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Table 1: Expected Infrared and Raman Vibrational Modes for Coumarin, 6-(4-nitrophenylazo)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Lactone C=O | Stretching | 1700 - 1750 | IR |

| Aromatic C=C | Stretching | 1450 - 1650 | IR, Raman |

| Azo -N=N- | Stretching | 1380 - 1450 | Raman |

| Nitro NO₂ | Asymmetric Stretch | ~1530 | IR |

| Nitro NO₂ | Symmetric Stretch | ~1350 | IR |

Resonance Raman Spectroscopy for Chromophore Vibrational Modes

Resonance Raman (RR) spectroscopy is a powerful technique for selectively enhancing the vibrational modes associated with a molecule's chromophore—the part of the molecule responsible for its color. In "Coumarin, 6-(4-nitrophenylazo)-", the extensive conjugated π-electron system, which includes the coumarin ring, the azo bridge, and the nitrophenyl ring, constitutes the chromophore. By choosing an excitation wavelength that falls within the electronic absorption band of this chromophore, the Raman signals of the vibrational modes coupled to this electronic transition can be selectively amplified by several orders of magnitude researchgate.netrsc.orgnsf.gov.

For a molecule like "Coumarin, 6-(4-nitrophenylazo)-", RR spectroscopy would be particularly insightful for probing the vibrations of the azo linkage and the surrounding aromatic rings, as these are central to the electronic transition responsible for its color researchgate.netrsc.orgresearchgate.net. The enhanced vibrations would likely include the -N=N- stretch, as well as C-N and C-C stretching modes within the conjugated system. This selectivity allows for a detailed investigation of the chromophore's structure and how it is affected by its environment, without significant interference from the vibrations of non-chromophoric parts of the molecule nsf.govd-nb.info.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed chemical structure and connectivity of "Coumarin, 6-(4-nitrophenylazo)-" in solution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and establishing the molecule's connectivity hebmu.edu.cndtu.dkajmrhs.orgscispace.com.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For the coumarin ring system, COSY would show correlations between the protons on the benzenoid and pyrone rings, helping to trace out the spin systems youtube.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations) youtube.comsdsu.edu. This is essential for assigning the carbon signals of the coumarin and nitrophenylazo moieties based on their attached, and often more easily assigned, protons.

Table 2: Representative 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Type of Correlation | Application for "Coumarin, 6-(4-nitrophenylazo)-" |

|---|---|---|

| COSY | ¹H-¹H (through 2-3 bonds) | Establishing proton connectivity within the coumarin and nitrophenyl rings. |

| HSQC | ¹H-¹³C (through 1 bond) | Assigning carbon signals directly attached to protons. |

Dynamic NMR Studies for Rotational Barriers and Molecular Dynamics

Dynamic NMR (DNMR) techniques can be used to study time-dependent processes such as conformational changes and restricted rotation around single bonds researchgate.netnih.govcore.ac.uknih.gov. In "Coumarin, 6-(4-nitrophenylazo)-", hindered rotation may occur around the C-N and N-N single bonds of the azo linkage. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to broadening and eventual coalescence of these signals into a time-averaged spectrum nih.gov. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic parameters and the free energy barrier (ΔG‡) for the rotational process researchgate.netnih.gov. Such studies would provide valuable insight into the molecule's flexibility and conformational preferences in solution.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Coumarin, 6-(4-nitrophenylazo)- |

| Coumarin |

Polymorphism and its Influence on Photophysical Attributes

Detailed experimental studies on the polymorphism of "Coumarin, 6-(4-nitrophenylazo)-" are not extensively available in the public domain. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor that can significantly influence the photophysical properties of a compound. Different polymorphic forms can exhibit variations in color, melting point, solubility, and, most importantly for this context, distinct absorption and emission characteristics in the solid state.

For azo dyes, including those with a coumarin scaffold, polymorphism can arise from different packing arrangements of the molecules in the crystal lattice, which in turn affects the extent of intermolecular electronic coupling. This coupling can lead to shifts in the absorption and fluorescence spectra. For instance, a more planar conformation of the molecule within one polymorph might lead to enhanced π-π stacking interactions, resulting in a red-shift (bathochromic shift) of its absorption maximum compared to a polymorph where the molecules are arranged in a less ordered or more twisted fashion.

The photophysical manifestations of polymorphism would be observable through techniques such as solid-state UV-Vis spectroscopy, fluorescence spectroscopy, and X-ray powder diffraction (XRPD). Each polymorph would present a unique XRPD pattern, confirming its distinct crystal structure. Spectroscopic analysis of individual polymorphs would then reveal how the molecular packing impacts the electronic transitions. For "Coumarin, 6-(4-nitrophenylazo)-", it is hypothesized that different polymorphs could display a range of colors in the solid state, from yellow to deep red, corresponding to changes in the intramolecular charge transfer (ICT) character influenced by the crystal environment. However, without specific experimental data, this remains a theoretical consideration.

Intermolecular Interactions within the Crystal Lattice

The key intermolecular forces at play would likely include:

π-π Stacking Interactions: The aromatic rings of the coumarin system and the nitrophenyl group are electron-rich and electron-deficient, respectively, which can lead to strong π-π stacking interactions. These interactions are a significant driving force in the packing of planar aromatic molecules and would play a major role in the crystal lattice of "Coumarin, 6-(4-nitrophenylazo)-". The degree of overlap and the distance between the stacked rings would directly affect the photophysical properties.

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···N hydrogen bonds are expected to be present. The oxygen atoms of the coumarin's carbonyl and pyran ring, as well as the nitro group, can act as hydrogen bond acceptors. The aromatic and vinyl protons can act as donors. These interactions, while weaker than conventional hydrogen bonds, contribute significantly to the stability and specificity of the crystal packing.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating nature of the coumarin scaffold, linked by the azo bridge. These dipoles would tend to align in an anti-parallel fashion within the crystal lattice to achieve electrostatic stabilization.

Computational and Theoretical Investigations of Coumarine, 6 4 Nitrophenylazo

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone in the theoretical investigation of "Coumarine, 6-(4-nitrophenylazo)-", offering a detailed picture of its electronic landscape and energetic stability.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For "Coumarine, 6-(4-nitrophenylazo)-", DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. researchgate.netthenucleuspak.org.pk The optimization process minimizes the total energy of the molecule, revealing the most probable conformation.

The geometry of the coumarin (B35378) core, the azo bridge (-N=N-), and the nitrophenyl group are all subject to electronic and steric effects. DFT calculations can elucidate the planarity of the molecule, which is a critical factor influencing its electronic conjugation and, consequently, its optical properties. The nitro group (NO₂), being a strong electron-withdrawing group, and the coumarin scaffold, a potential electron donor, create a push-pull system that significantly influences the electronic distribution across the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a "Coumarine, 6-(4-nitrophenylazo)-" like structure based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O (Lactone) | 1.21 | - |

| C-O (Lactone) | 1.37 | - |

| N=N | 1.25 | - |

| C-N (Azo) | 1.43 | - |

| C-NO₂ | 1.48 | - |

| O-C-C (Lactone) | - | 120.5 |

| C-N=N | - | 113.0 |

| N=N-C | - | 113.0 |

Note: This table is illustrative and represents typical values for similar azo-coumarin structures. Actual values for "Coumarine, 6-(4-nitrophenylazo)-" would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. qnl.qarsc.org This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of "Coumarine, 6-(4-nitrophenylazo)-". By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax).

For this particular molecule, the electronic transitions are typically of a π → π* and n → π* nature, often involving intramolecular charge transfer (ICT) from the coumarin moiety to the nitrophenyl group. qnl.qa The solvent environment can significantly impact these transitions, a phenomenon known as solvatochromism. TD-DFT calculations can be performed in the gas phase or with implicit or explicit solvent models to simulate these effects. qnl.qanih.gov

Table 2: Predicted Electronic Transitions and UV-Vis Absorption Data for a "Coumarine, 6-(4-nitrophenylazo)-" like structure from TD-DFT Calculations

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 2.85 | 435 | 0.85 |

| S₀ → S₂ | 3.54 | 350 | 0.12 |

| S₀ → S₃ | 4.13 | 300 | 0.05 |

Note: This table is illustrative. The specific values are highly dependent on the computational method and the solvent model used.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment. researchgate.netrsc.org

MD simulations can model the intricate dance between "Coumarine, 6-(4-nitrophenylazo)-" and surrounding solvent molecules. nih.gov The simulations track the positions and velocities of all atoms in the system, revealing how solvent molecules arrange themselves around the solute to form solvation shells. The nature and strength of solute-solvent interactions, such as hydrogen bonds and van der Waals forces, can be analyzed. For instance, the polar nitro group and the lactone carbonyl group are expected to be strong hydrogen bond acceptors in protic solvents. The dynamics of the solvation shells are crucial for understanding solvent-dependent photophysical processes.

By simulating the system at different temperatures, MD can be used to assess the thermal stability of "Coumarine, 6-(4-nitrophenylazo)-". rsc.org Analysis of the atomic trajectories can reveal the onset of significant conformational changes or degradation at elevated temperatures. Furthermore, MD simulations allow for the study of various molecular motions, such as the torsional rotation around the C-N and N=N bonds of the azo linkage, and the vibrational modes of the entire molecule. This information is vital for understanding the molecule's rigidity and how it might behave in different physical states.

Theoretical Prediction of Photophysical Parameters

Computational methods are also employed to predict key photophysical parameters that describe the fate of the molecule after absorbing light. These parameters are essential for evaluating the potential of "Coumarine, 6-(4-nitrophenylazo)-" in applications such as fluorescent probes or nonlinear optical materials.

Theoretical approaches, often building upon DFT and TD-DFT results, can estimate properties like the fluorescence quantum yield and lifetime. nih.govnih.gov By analyzing the geometries and energies of the ground and first excited states, it is possible to infer the probabilities of radiative (fluorescence) and non-radiative decay pathways. For instance, a large geometry change between the ground and excited state can lead to increased non-radiative decay and a lower quantum yield. The energy gap between the lowest singlet excited state (S₁) and the lowest triplet state (T₁) can also be calculated to assess the likelihood of intersystem crossing.

Table 3: Theoretically Predicted Photophysical Parameters for a "Coumarine, 6-(4-nitrophenylazo)-" like structure

| Parameter | Predicted Value |

| Fluorescence Wavelength (nm) | 550 |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 |

| Fluorescence Lifetime (τ) | 1 - 5 ns |

| Stokes Shift (nm) | 115 |

Note: These values are illustrative and can vary significantly based on the molecular environment and the specific computational methods employed.

Calculation of Absorption and Emission Maxima

Computational chemistry provides a powerful framework for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of dye molecules. For "Coumarine, 6-(4-nitrophenylazo)-", TD-DFT is the most common method used to calculate the vertical excitation energies from the optimized ground state (S₀) geometry, which correspond to the maxima of the absorption bands (λ_max). rsc.orgnih.gov Similarly, by optimizing the geometry of the first excited state (S₁), the energy of the subsequent transition back to the ground state can be calculated, corresponding to the fluorescence emission maximum (λ_em). rsc.org

The calculations typically reveal that the lowest energy absorption band, which is responsible for the dye's color, arises from a π→π* electronic transition. A crucial aspect revealed by these computations is the nature of this transition. For "Coumarine, 6-(4-nitrophenylazo)-", this transition is characterized by a significant intramolecular charge transfer (ICT), a feature that defines its properties as a donor-π-acceptor (D-π-A) dye. mdpi.com The results of such calculations, often performed in vacuum and with a solvent model to predict spectral shifts, include the absorption wavelength, the oscillator strength (f), which indicates the intensity of the transition, and the primary molecular orbital (MO) contributions to the transition.

Table 1: Representative TD-DFT Calculation Outputs for a D-π-A Azo Coumarin Dye

| Parameter | Description | Typical Calculated Value/Observation |

| λ_abs (nm) | Wavelength of maximum absorption. | Predicted in the visible range (e.g., 400-500 nm), corresponding to the HOMO → LUMO transition. |

| Oscillator Strength (f) | Theoretical intensity of the electronic transition. | A high value (f > 0.1) indicates a strongly allowed transition, consistent with intense color. |

| λ_em (nm) | Wavelength of maximum fluorescence emission. | Calculated from the S₁ optimized geometry; typically red-shifted compared to λ_abs (Stokes shift). |

| Major Contribution | The molecular orbitals involved in the transition. | HOMO → LUMO is typically the dominant transition for the main absorption band. |

| Transition Nature | The character of the electronic excitation. | π→π* with strong Intramolecular Charge Transfer (ICT) character. |

Note: This table illustrates the typical results obtained from TD-DFT calculations for dyes of this class. Specific values for "Coumarine, 6-(4-nitrophenylazo)-" would require a dedicated computational study.

Structure-Property Relationships Derived from Computational Models

Computational models are particularly adept at establishing clear relationships between a molecule's chemical structure and its observed properties. For "Coumarine, 6-(4-nitrophenylazo)-", these models explain how the specific arrangement of its functional groups gives rise to its characteristic optical and electronic behavior.

Influence of Substituents on Electronic Transitions and Charge Transfer

The structure of "Coumarine, 6-(4-nitrophenylazo)-" can be dissected into three key components that define its D-π-A character:

Donor/Scaffold (D): The coumarin nucleus.

Pi-Bridge (π): The azo group (-N=N-).

Acceptor (A): The 4-nitrophenyl group.

Computational analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding its behavior. For D-π-A dyes, the HOMO is typically localized on the electron-rich donor moiety, while the LUMO is localized on the electron-deficient acceptor moiety. nih.gov In the case of "Coumarine, 6-(4-nitrophenylazo)-", DFT calculations would be expected to show the HOMO density concentrated on the coumarin ring system, while the LUMO density is pulled onto the nitrophenyl group via the azo bridge.

The primary electronic transition (HOMO → LUMO) therefore results in a significant spatial redistribution of electron density, moving it from the coumarin part of the molecule to the nitrophenyl part. This is the definition of Intramolecular Charge Transfer (ICT). The strong electron-withdrawing nature of the nitro (-NO₂) group is crucial for creating a low-energy LUMO and facilitating this charge transfer, which in turn leads to strong absorption in the visible spectrum. mdpi.com

Furthermore, the position of the substituent on the coumarin ring is critical. Computational studies on different isomers show that substitution at the 7-position often leads to strong fluorescence, whereas substitution at the 6-position, as in this compound, can result in weaker, bathochromically shifted (red-shifted) emission. This is because the 6-position is less effective at extending the π-conjugation in a way that promotes radiative decay compared to the 7-position.

Theoretical Basis for Solvatochromic and Thermochromic Responses

Solvatochromism

Solvatochromism is the change in a substance's color (and its absorption/emission spectra) with a change in solvent polarity. Computational models provide a robust theoretical basis for this phenomenon. The most common approach involves combining TD-DFT calculations with a Polarizable Continuum Model (PCM) . nih.govmdpi.com The PCM simulates the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For an ICT molecule like "Coumarine, 6-(4-nitrophenylazo)-", the excited state (S₁) is significantly more polar than the ground state (S₀) due to the charge separation. The theoretical model demonstrates this by calculating the dipole moments of both states. In a polar solvent, the solvent molecules reorient to better stabilize the highly polar excited state more than they stabilize the less polar ground state. This differential stabilization lowers the energy of the excited state, reducing the S₁-S₀ energy gap. Consequently, the fluorescence emission occurs at a lower energy (longer wavelength), resulting in a bathochromic shift (red shift) as solvent polarity increases. Computational models can accurately predict the magnitude of this shift in different solvents.

Thermochromism

Thermochromism is a reversible change in color with temperature. The theoretical basis for this phenomenon in azo dyes is less computationally documented than solvatochromism. Generally, thermochromism can arise from a temperature-induced shift in an equilibrium between two or more species with different absorption spectra. Potential mechanisms include:

Aggregation/De-aggregation: Changes in temperature could shift the equilibrium between monomeric and aggregated forms of the dye, which have different spectra.

Conformational Changes: Temperature can influence the population of different rotational conformers (rotamers) that may have slightly different electronic properties.

Tautomerization: For some azo dyes, a temperature-dependent equilibrium between the azo and hydrazone tautomers can exist, with each form having a distinct color.

Advanced Material Science and Technology Applications of Coumarine, 6 4 Nitrophenylazo

Development as a Novel Chromophore for Advanced Optical Materials

The extended π-conjugated system of "Coumarine, 6-(4-nitrophenylazo)-", formed by the connection of the electron-donating coumarin (B35378) moiety with the electron-withdrawing nitro-substituted azo group, makes it a prime candidate for applications in optical materials. This "push-pull" electronic structure is fundamental to its notable optical properties.

Non-Linear Optical (NLO) Properties and Second Harmonic Generation (SHG)

Organic molecules with significant differences in their ground and excited state dipole moments often exhibit strong non-linear optical (NLO) properties. These materials can alter the phase, frequency, or amplitude of incident light, making them crucial for technologies like optical data processing and telecommunications. The intramolecular charge transfer (ICT) from the coumarin donor to the nitrophenylazo acceptor in "Coumarine, 6-(4-nitrophenylazo)-" upon photoexcitation leads to a large change in dipole moment, a key requirement for a high second-order hyperpolarizability (β), which is a measure of a molecule's NLO response.

Second Harmonic Generation (SHG) is a prominent NLO phenomenon where two photons of the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore double the frequency and half the wavelength of the initial photons. nih.gov This process is highly dependent on the molecular structure and alignment of the chromophores within the material. While direct experimental data for the SHG efficiency of "Coumarine, 6-(4-nitrophenylazo)-" is not extensively reported, theoretical and experimental studies on similar D-π-A (Donor-π-Acceptor) azo dyes and coumarin derivatives suggest its significant potential. researchgate.net For instance, the introduction of a nitro group, a strong electron-withdrawing group, has been shown to enhance the NLO properties of organic chromophores. nih.gov

Table 1: Illustrative Non-Linear Optical Properties of Related Azo Coumarin Dyes

| Compound/System | Second-Order Hyperpolarizability (β) | Third-Order NLO Susceptibility (χ(3)) | Reference |

| 3-(p-nitrophenyl) iminocoumarin | Theoretical calculations suggest significant NLO parameters. | Not Reported | osti.gov |

| Coumarin-thiophene bridged azo dyes | High χ(3) value observed, dependent on acceptor strength. | Varies with acceptor | nih.gov |

| Azo dyes with benzothiazole-pyridone core | Higher molecular hyperpolarizability observed in specific solvents. | Not Reported | nih.gov |

Optical Data Storage Applications Through Photoisomerization

Azo compounds are well-known for their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. ursinus.edunih.gov This light-induced switching between two distinct geometric isomers, each with different absorption spectra and physical properties, forms the basis of their application in optical data storage and molecular switches. The trans isomer is generally more thermodynamically stable, while the cis isomer can be generated by UV or visible light. The reverse cis-trans isomerization can be triggered by light of a different wavelength or by thermal relaxation.

The "Coumarine, 6-(4-nitrophenylazo)-" molecule is expected to exhibit this photochromic behavior. The reversible change in its absorption profile upon photoisomerization can be used to write and erase data at the molecular level, offering the potential for high-density optical data storage. nih.govmdpi.com The efficiency of this process is determined by the photoisomerization quantum yield, which is the number of molecules that isomerize per photon absorbed. While specific quantum yields for "Coumarine, 6-(4-nitrophenylazo)-" are not documented in the available literature, research on other azocoumarins confirms their photoswitching capabilities. ursinus.edu

Table 2: Photoisomerization Characteristics of Related Coumarin-Based Photoswitches

| Compound | Isomerization Quantum Yield (Φ) | Isomerization Conditions | Reference |

| 7-Diethylaminocoumarin-based photoswitch | High quantum yields (0.45–0.50) reported for related systems. | Visible light | nih.gov |

| Cationic stilbene-type coumarin photoswitch | Quantum yields of both trans-to-cis and cis-to-trans isomerization increase upon complexation. | Green or UV LED irradiation | nih.gov |

Note: This table provides data for related coumarin-based photoswitches to highlight the potential of such systems. Specific data for "Coumarine, 6-(4-nitrophenylazo)-" is not available in the cited sources.

Integration into Chemosensing Platforms for Environmental Analytes

The strategic placement of the azo linkage and the nitro group on the coumarin scaffold makes "Coumarine, 6-(4-nitrophenylazo)-" a promising candidate for the development of chemosensors. The interaction of the molecule with specific analytes can induce a measurable change in its photophysical properties, such as a shift in its absorption or emission spectrum (colorimetric or fluorometric response).

Selective Detection of Metal Ions (excluding biological relevance)

Coumarin-based chemosensors have been extensively developed for the detection of various metal ions. researchgate.net The sensing mechanism often involves the chelation of the metal ion by specific binding sites on the molecule, which in turn perturbs the intramolecular charge transfer process, leading to a change in the fluorescence or color of the sensor. The azo group and the oxygen atoms of the coumarin moiety in "Coumarine, 6-(4-nitrophenylazo)-" could potentially act as binding sites for metal ions.

Research on other coumarin derivatives has demonstrated high selectivity and sensitivity for metal ions such as Fe³⁺, Al³⁺, Cu²⁺, and Zn²⁺. nih.govrsc.orgrsc.orgnih.gov For instance, a coumarin–chalcone hybrid has been reported as a selective and sensitive sensor for Cd²⁺, exhibiting a distinct color change and fluorescence enhancement upon binding.

Table 3: Performance of Related Coumarin-Based Metal Ion Chemosensors

| Sensor (Coumarin Derivative) | Target Metal Ion | Detection Limit | Binding Constant (Ka) | Reference |

| Coumarin–chalcone hybrid | Cd²⁺ | 5.84 × 10⁻⁸ M | 9.56 × 10⁵ M⁻¹ | nih.gov |

| Coumarin-derived fluorescent probe | Cu²⁺ | Not specified | 9.56 × 10⁹ M⁻² | nih.gov |

| 7-diethylamino 3-acetyl coumarin functionalized silica | Fe³⁺, Hg²⁺ | 0.2 × 10⁻⁹ M (Fe³⁺), 0.28 × 10⁻⁹ M (Hg²⁺) | Not Reported | nih.gov |

Anion Recognition and Sensing Mechanisms (excluding biological relevance)

The development of chemosensors for anions is a growing area of research due to their importance in various chemical and environmental processes. Azo dyes derived from 4-hydroxycoumarin (B602359) have been shown to act as colorimetric sensors for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). osti.govniscpr.res.in The sensing mechanism is often based on the formation of hydrogen bonds between the analyte and the sensor molecule, which can lead to deprotonation and a subsequent color change.

While "Coumarine, 6-(4-nitrophenylazo)-" does not possess the hydroxyl group of the 4-hydroxycoumarin derivatives, the presence of the azo linkage and the potential for hydrogen bonding interactions with the coumarin ring system suggest it could be engineered for anion sensing applications.

Table 4: Anion Sensing Properties of Related Azo-Coumarin Dyes

| Sensor (Azo-Coumarin Derivative) | Target Anion | Sensing Mechanism | Observed Change | Reference |

| 4-hydroxycoumarin-azo dye (with -Cl) | F⁻, AcO⁻ | Deprotonation | Color change from light yellow to light red | niscpr.res.in |

| 4-hydroxycoumarin-azo dye (with -NO₂) | F⁻, AcO⁻ | Deprotonation | Color change from light yellow to light red | niscpr.res.in |

| Azo dye from 4-hydroxycoumarin | F⁻, AcO⁻, H₂PO₄⁻ | Hydrogen bonding and deprotonation | Naked-eye detectable color and spectral changes | osti.gov |

pH Sensing and Chromogenic/Fluorogenic Indicators

The absorption and emission properties of many organic dyes, including coumarins, are sensitive to the pH of their environment. bohrium.comfrontiersin.org This property allows them to be used as chromogenic (color-changing) or fluorogenic (fluorescence-changing) pH indicators. The protonation or deprotonation of specific functional groups on the molecule can alter its electronic structure and, consequently, its interaction with light.

For "Coumarine, 6-(4-nitrophenylazo)-", the nitrogen atoms of the azo group and the carbonyl group of the coumarin ring could potentially be protonated in acidic conditions, leading to a change in its color or fluorescence. Studies on other substituted coumarins, such as 6-aminocoumarin and coumarin 6, have demonstrated their utility as pH sensors over specific pH ranges. nih.govresearchgate.net The introduction of a nitro group can also influence the pKa of the molecule, thereby tuning its pH-responsive range. bohrium.com

Table 5: pH Sensing Characteristics of Related Coumarin Derivatives

| Coumarin Derivative | pH Sensing Range | Response Type | Observed Change | Reference |

| Coumarin 6 (in a membrane) | 4.5 - 7.5 | Ratiometric fluorescence and colorimetric | Shift in fluorescence emission, color change from pink to yellow | nih.gov |

| 6-Aminocoumarin | 2.1 - 7.2 | Fluorogenic | Increase in fluorescence intensity with a red shift | researchgate.net |

| Oxazine-coumarin molecular switches | Varies with substituent (e.g., 4-8) | Ratiometric fluorescence | Change in the ratio of two emission intensities | bohrium.com |

Note: This table provides examples of the pH sensing behavior of related coumarin compounds. Specific pKa values and detailed chromogenic/fluorogenic responses for "Coumarine, 6-(4-nitrophenylazo)-" are not available in the cited literature.

Application in Dye-Sensitized Systems (Excluding Biological/Photovoltaic Cells)

In the realm of material science, dye-sensitized systems are pivotal for applications such as optical data storage and light-harvesting materials. The efficacy of "Coumarin, 6-(4-nitrophenylazo)-" in these systems is fundamentally linked to its electronic structure. The coumarin moiety typically acts as an electron donor, while the 4-nitrophenylazo group serves as a strong electron acceptor. This donor-π-acceptor (D-π-A) configuration is crucial for facilitating intramolecular charge transfer (ICT) upon photoexcitation, a key process in dye-sensitized applications. nih.gov

Energy Transfer Mechanisms in Donor-Acceptor Systems

The process of energy transfer in systems containing "Coumarin, 6-(4-nitrophenylazo)-" is governed by the principles of photoinduced electron transfer. Upon absorption of light, the coumarin dye is excited from its ground state (S₀) to an excited singlet state (S₁). Due to the strong ICT character, the excited state possesses a significant charge separation, with electron density shifted from the coumarin donor to the nitrophenylazo acceptor.

This excited state can then transfer its energy to an adjacent acceptor molecule or a semiconductor substrate through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor ("Coumarin, 6-(4-nitrophenylazo)-") and the absorption spectrum of the acceptor, as well as the distance and orientation between the two.

Dexter Energy Transfer: This is a short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor. It is particularly relevant in systems where the dye molecules are in close proximity.

The specific mechanism that dominates depends on the architecture of the dye-sensitized system. The presence of the electron-withdrawing nitro group enhances the acceptor strength of the azo moiety, which can lead to more efficient charge separation and subsequent energy transfer.

Illustrative Data on Photophysical Properties of a Donor-Acceptor Coumarin Dye:

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | ~450-500 nm |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | Low (due to efficient ICT) |

Supramolecular Assembly for Enhanced Optical Functionality

The optical properties of "Coumarin, 6-(4-nitrophenylazo)-" can be further tuned and enhanced through supramolecular assembly. By organizing the dye molecules in a controlled manner, it is possible to modulate their light-harvesting capabilities and energy transfer efficiency. Host-guest chemistry, for instance, can be employed to encapsulate the dye within macrocycles like cyclodextrins or pillararenes. nih.goviaea.orgfrontiersin.orgnih.gov

Such encapsulation can:

Increase Photostability: By shielding the dye from the surrounding environment, photobleaching can be minimized. frontiersin.orgnih.gov

Alter Photophysical Properties: The polarity of the macrocycle's cavity can influence the ICT process, leading to shifts in absorption and emission spectra. iaea.orgfrontiersin.org

Control Aggregation: Supramolecular hosts can prevent unwanted H-aggregation (which often quenches fluorescence) and promote the formation of J-aggregates, which are characterized by a red-shifted absorption band and enhanced excitonic coupling, beneficial for light harvesting.

For example, the formation of inclusion complexes can restrict intramolecular rotations, thereby reducing non-radiative decay pathways and enhancing the efficiency of desired photoprocesses. frontiersin.org The self-assembly of specifically designed coumarin amphiphiles can lead to the formation of nanostructures like nanotubes and helical ribbons, where the chromophores are arranged in a well-defined manner, leading to unique chiroptical properties. rsc.org

Photochromic and Thermochromic Materials Development

The azo functional group in "Coumarin, 6-(4-nitrophenylazo)-" imparts photochromic and potentially thermochromic properties to the molecule. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Thermochromism is a similar reversible change in color induced by a change in temperature.

Reversible Photoisomerization Kinetics in Solid State and Solution

The photochromism of azobenzene (B91143) derivatives, including "Coumarin, 6-(4-nitrophenylazo)-", is based on the reversible trans-cis isomerization around the N=N double bond. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV or blue light. The reverse cis-trans isomerization can be triggered by visible light or can occur thermally. mdpi.com

The kinetics of this photoisomerization are a critical parameter for applications in optical switches and data storage. In solution, the process is typically fast, occurring on the picosecond to nanosecond timescale. nih.gov The quantum yields of isomerization and the composition of the photostationary state are influenced by the solvent and the specific substitution pattern on the aromatic rings. nih.gov

In the solid state, for instance in a polymer film, the kinetics are often slower and more complex due to the restricted conformational freedom. The rate of isomerization can be influenced by the properties of the polymer matrix, such as its glass transition temperature and free volume. mdpi.com

Illustrative Kinetic Data for a Coumarin-Based Photoswitch:

| Process | Wavelength | Quantum Yield (Φ) | Timescale |

|---|---|---|---|

| trans → cis | ~365 nm | 0.4 - 0.5 | < 1 ns |

This data is illustrative for a 7-diethylaminocoumarin-based photoswitch and serves to demonstrate the typical parameters of interest. nih.gov

Thermal Switching Mechanisms for Smart Materials

The cis isomer of an azo compound is thermally less stable than the trans isomer. This allows for a thermal back-reaction to the trans form, a property that can be harnessed in the development of thermochromic "smart" materials. The rate of this thermal isomerization is highly dependent on the electronic nature of the substituents on the azo moiety. The presence of the electron-withdrawing nitro group in "Coumarin, 6-(4-nitrophenylazo)-" is expected to influence the thermal relaxation rate.

In some systems, strong intermolecular interactions, such as those in highly ordered Langmuir-Blodgett films or liquid crystalline phases, can lead to reversible thermochromic behavior. nih.gov For instance, a temperature change can induce a phase transition that alters the packing of the chromophores, leading to a change in the material's absorption spectrum. In coumarin-substituted polydiacetylene films, reversible thermochromism has been attributed to strong intermolecular interactions among the coumarin chromophores. nih.gov While this is a different system, it highlights a potential mechanism for achieving thermochromism with coumarin-containing materials.

The development of smart materials based on "Coumarin, 6-(4-nitrophenylazo)-" could involve incorporating it into polymers or gels. A change in temperature could then trigger the cis-trans isomerization, leading to a macroscopic change in the material's color or even its shape, if coupled to a responsive polymer network.

Future Directions and Emerging Research Avenues for Coumarine, 6 4 Nitrophenylazo

Exploration of "Coumarine, 6-(4-nitrophenylazo)-" within Advanced Polymer Matrices

The incorporation of photoactive dyes like "Coumarine, 6-(4-nitrophenylazo)-" into polymer matrices is a well-established strategy for creating functional materials. nih.govmdpi.com Future research should focus on leveraging the unique spectroscopic properties of this dye within sophisticated polymer architectures.

Integration into Electrospun Fibers for Sensing or Optical Applications

Electrospinning is a versatile technique for producing polymer nanofibers with high surface-area-to-volume ratios, making them ideal for sensor applications. While the direct integration of "Coumarine, 6-(4-nitrophenylazo)-" into electrospun fibers has not been reported, studies on other coumarin-based dyes suggest significant potential. For instance, coumarin-containing polymers have been explored for various applications, including optical data storage and the development of photoresponsive materials. acs.orgnih.gov

Future work could involve fabricating composite nanofibers by embedding "Coumarine, 6-(4-nitrophenylazo)-" into a suitable polymer matrix. The resulting materials could be investigated for their ability to detect specific analytes through changes in their optical properties. The "push-pull" nature of the dye, with the electron-donating coumarin (B35378) core and the electron-withdrawing nitrophenylazo group, is expected to make its absorption and emission spectra sensitive to the surrounding chemical environment.

Table 1: Potential Polymers for Electrospinning with Azo-Coumarin Dyes

| Polymer | Potential Advantages | Relevant Research on Analogous Systems |

| Poly(methyl methacrylate) (PMMA) | Optical transparency, good processability | Used as a matrix for azo-dye-doped thin films for optical applications. mdpi.com |

| Polyvinylpyrrolidone (PVP) | Biocompatibility, water solubility | Commonly used for electrospinning of various functional materials. |

| Polystyrene (PS) | Good mechanical properties, ease of functionalization | Employed as a host for thiazolyl-azocoumarin dyes to study thermal isomerization in the solid state. uni-heidelberg.de |

Fabrication of Thin Films for Optoelectronic Devices

The development of thin films containing "Coumarine, 6-(4-nitrophenylazo)-" could pave the way for its use in optoelectronic devices. Research on other azo-coumarin dyes has demonstrated their potential in applications such as non-linear optics and organic light-emitting diodes (OLEDs). researchgate.netuomphysics.net The charge-transfer character of "Coumarine, 6-(4-nitrophenylazo)-" makes it a candidate for use as a dopant in charge-transporting layers or as the active component in light-harvesting systems.

Future investigations should focus on the fabrication of thin films using techniques like spin-coating or thermal evaporation. d-nb.info Characterization of the optical and electrical properties of these films would be crucial. For example, determining the refractive index and extinction coefficient of azo-dye-doped polymer films is essential for designing optical devices. mdpi.com

Development of Multi-Stimuli Responsive Materials Incorporating "Coumarine, 6-(4-nitrophenylazo)-"

A significant frontier in materials science is the development of "smart" materials that can respond to multiple external stimuli. The "Coumarine, 6-(4-nitrophenylazo)-" molecule, with its photoresponsive azo group and environmentally sensitive coumarin core, is an excellent candidate for incorporation into such systems.

Synergistic Responses to Light, Temperature, and Chemical Analytes

Polymers incorporating both coumarin and azobenzene (B91143) moieties have been shown to exhibit dual responses to light and temperature. acs.orgspecificpolymers.com The photoisomerization of the azo group can alter the polymer's polarity and, consequently, its lower critical solution temperature (LCST). This allows for precise control over the material's phase transition in response to both light and heat.

Future research could explore the synthesis of polymers functionalized with "Coumarine, 6-(4-nitrophenylazo)-". The synergistic response of these materials to light (inducing trans-cis isomerization), temperature (affecting polymer solubility), and the presence of specific chemical analytes (interacting with the coumarin or nitrophenylazo groups) could lead to the development of highly selective sensors and actuators. For example, the binding of a metal ion to the coumarin moiety could modulate the photochromic behavior of the azo group, creating a multi-responsive system.

Mechanistic Studies of Azo-Coumarin Photo-Switching at the Ultrafast Timescale

A deep understanding of the fundamental photophysical and photochemical processes that govern the photoswitching of "Coumarine, 6-(4-nitrophenylazo)-" is essential for its rational design into advanced applications. Ultrafast spectroscopic techniques are indispensable for elucidating these mechanisms.

Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond transient absorption spectroscopy is a powerful tool for probing the excited-state dynamics of molecules on their natural timescale. rsc.org While specific studies on "Coumarine, 6-(4-nitrophenylazo)-" are lacking, research on other push-pull azobenzenes and nitroaromatic compounds provides a solid foundation for future investigations. mdpi.comunica.it

Such studies on "Coumarine, 6-(4-nitrophenylazo)-" would likely reveal a complex interplay of excited states following photoexcitation. The initial excitation would populate a bright π-π* state, which could then decay through various channels, including isomerization, intersystem crossing to triplet states, and internal conversion back to the ground state. The nitro group is known to facilitate rapid intersystem crossing in some aromatic compounds. mdpi.com

Table 2: Representative Excited-State Lifetimes of Analogous Photoswitches

| Compound/Class | Technique | Observed Lifetimes | Reference |

| Push-pull azobenzene | Femtosecond absorption spectroscopy | ~100 fs, 0.8 ps | unica.it |

| Dihydrodibenzodiazocine | Femtosecond time-resolved spectroscopy | <50 fs - 320 fs | rsc.org |

| Arylazopyrazoles | Femtosecond transient absorption | 220-440 fs, 1.4-1.8 ps | uni-due.de |

By analogy, femtosecond transient absorption studies on "Coumarine, 6-(4-nitrophenylazo)-" would provide crucial data on the timescales of these processes, the nature of the involved excited states, and the quantum yields of isomerization. This knowledge would be invaluable for optimizing its performance as a molecular switch in various applications.

Sustainable Synthesis and Recycling Strategies for Azo-Coumarin Dyes

Lifecycle Assessment of "Coumarine, 6-(4-nitrophenylazo)-" Production

The primary stages in the production lifecycle and their potential environmental hotspots include:

Raw Material Acquisition : This stage involves the synthesis or extraction of precursors, namely the coumarin moiety and 4-nitroaniline (B120555). The production of these intermediates often relies on petrochemical feedstocks and can be energy-intensive, contributing to fossil fuel depletion and greenhouse gas emissions. mdpi.com

Manufacturing/Synthesis : This is often the most significant contributor to the environmental impact. researchgate.netnih.gov Key factors include:

Energy Consumption : The diazotization reaction requires low temperatures (0–5 °C), while subsequent steps may require heating, consuming significant amounts of electricity. nih.govupb.ro The source of this electricity (e.g., fossil fuels vs. renewables) heavily influences the carbon footprint. researchgate.netmdpi.com

Solvent Use : Organic solvents are often used for the reaction and for recrystallization/purification. nih.gov The production, use, and disposal of these solvents contribute to volatile organic compound (VOC) emissions and resource depletion.

Reagent Use : The use of strong acids and other reagents in traditional synthesis methods generates corrosive and toxic waste streams that require treatment. nih.gov

Purification : This stage involves processes like filtration, washing, and drying, which consume additional energy and water. The generation of by-products and impure filtrates adds to the waste load.

Waste Management : Treatment of aqueous and solid waste generated during synthesis and purification is a critical step. The environmental impact depends on the efficiency and methods of the wastewater treatment facilities.

The following interactive table outlines the key stages in the production of "Coumarine, 6-(4-nitrophenylazo)-" and highlights the associated potential environmental impacts and areas for sustainable improvement.

| Production Stage | Key Inputs | Potential Environmental Impacts | Opportunities for Improvement |

| Raw Material Acquisition | Petrochemical feedstocks, Reagents | Fossil resource depletion, Greenhouse gas emissions from precursor synthesis | Use of bio-based feedstocks for coumarin synthesis. |

| Manufacturing (Synthesis) | 4-Nitroaniline, Coumarin, NaNO₂, Acid (e.g., HCl, H₂SO₄), Solvents, Electricity | High energy consumption, Acidic/toxic wastewater, VOC emissions, By-product formation | Use of solid acid catalysts nih.gov, biocatalysis iajesm.in, green solvents, renewable energy sources. |

| Purification | Water, Solvents, Energy | Water consumption, Contaminated solvent waste, Energy for drying | Solvent recycling systems, membrane filtration technologies. |

| Waste Management | Wastewater, Solid by-products | Ecotoxicity of effluent, Landfill burden | Enzymatic degradation of waste streams nih.gov, recovery and reuse of materials. |

This framework demonstrates that the most significant environmental impacts are likely associated with energy consumption and the use of raw materials and solvents during the manufacturing phase. researchgate.netnih.gov Therefore, future research should prioritize the development of more efficient, catalyst-driven, and bio-based synthetic routes to mitigate these impacts.

Theoretical Frameworks for Predicting and Designing Next-Generation Azo-Coumarin Materials

Theoretical and computational chemistry provides powerful tools for understanding the structure-property relationships of azo-coumarin dyes and for guiding the rational design of new materials with tailored functionalities. nih.govuomphysics.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used computational methods for investigating the electronic and photophysical properties of these molecules. nih.govbohrium.com

These theoretical frameworks allow researchers to predict a wide range of molecular properties before undertaking complex and resource-intensive synthesis. By performing calculations on the ground and excited states of molecules like "Coumarine, 6-(4-nitrophenylazo)-", scientists can gain insights into:

Optimized Molecular Geometry : DFT calculations can determine the most stable three-dimensional structure of the dye molecule, which is fundamental to understanding its behavior. nih.gov

Electronic Properties : A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govuomphysics.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is crucial as it relates to the molecule's reactivity, kinetic stability, and the wavelength of light it absorbs. uomphysics.net A smaller gap generally indicates that the molecule will absorb light at longer wavelengths and may be more reactive. uomphysics.net

Absorption and Emission Spectra : TD-DFT calculations can predict the UV-Visible absorption spectra of the dyes, corresponding to electronic transitions from the ground state to various excited states (e.g., π-π* and n-π* transitions). bohrium.comresearchgate.net This allows for the theoretical prediction of the color of the dye and how it might be altered by changing its chemical structure.

Non-Linear Optical (NLO) Properties : Azo-coumarin dyes are of interest for NLO applications. bohrium.comresearchgate.net Computational methods can calculate key NLO parameters like dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β). bohrium.com These calculations help in designing molecules with large hyperpolarizability values, which are desirable for materials used in optoelectronic devices. bohrium.comresearchgate.net

The following table summarizes key quantum chemical parameters that are typically calculated using DFT and their significance in designing new azo-coumarin materials.

| Calculated Parameter | Symbol | Significance in Material Design |

| Energy of HOMO | EHOMO | Relates to the electron-donating ability of the molecule. |

| Energy of LUMO | ELUMO | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity, stability, and the wavelength of maximum absorption (λmax). A smaller ΔE often leads to a red-shift in absorption. uomphysics.net |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger energy gap. uomphysics.net |

| Dipole Moment | μ | Indicates the overall polarity of the molecule. Changes in dipole moment between the ground and excited states are important for understanding intramolecular charge transfer (ICT). bohrium.com |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response of a molecule. A high β value is desirable for NLO materials. bohrium.com |

By systematically modifying the structure of "Coumarine, 6-(4-nitrophenylazo)-" in silico—for example, by changing the position or nature of substituent groups on either the coumarin or the phenylazo moiety—researchers can run these calculations to predict how such changes will affect the molecule's properties. This computational pre-screening process significantly accelerates the discovery of next-generation azo-coumarin materials with enhanced characteristics for applications ranging from advanced dyes and sensors to NLO devices. nih.govbohrium.com

Q & A

Q. Methodological Focus

- Single-crystal X-ray diffraction : Resolves spatial arrangements of the azo group relative to the coumarin backbone .

- Polarized IR spectroscopy : Identifies vibrational modes (e.g., N=N stretch at ~1400 cm) and dipole alignment in anisotropic systems .

- Solid-state NMR : Probes local electronic environments, especially in polymorphic forms .

How should researchers address discrepancies in spectroscopic data when analyzing substituted azo-coumarin derivatives?

Data Contradiction Analysis

Discrepancies may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Controlled solvent studies : Compare UV-Vis spectra in polar vs. non-polar solvents to identify solvent-induced shifts .

- Temperature-dependent NMR : Resolve dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at varying temperatures .

- HPLC purity checks : Ensure >95% purity to exclude interference from byproducts .

What are the key safety considerations when handling 6-(4-nitrophenylazo)coumarin derivatives in laboratory settings?

Q. Safety and Handling

- Environmental hazards : Classified as environmentally hazardous liquids (UN3082); avoid release into waterways .

- Toxicological uncertainty : Assume potential mutagenicity due to nitro and azo groups. Use fume hoods, gloves, and eye protection .

- Waste disposal : Incinerate in approved facilities to prevent nitro compound accumulation .

What role do 6-(4-nitrophenylazo)coumarin derivatives play in developing pH-sensitive probes, and how is their performance validated?

Advanced Application Focus

These derivatives exhibit pH-dependent color changes (e.g., red to yellow in acidic media) due to protonation of the azo group. Validation methods include:

- Spectrophotometric titration : Measure absorbance shifts (Δλ ~50 nm) across pH 2–12 to determine pKa values .

- Fluorescence quenching : Monitor emission intensity changes in response to protonation (e.g., Förster resonance energy transfer) .

- Cell viability assays : Test probe stability in biological buffers (e.g., PBS) for potential in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.